4-Chloro-6-fluoro-2-oxo-2H-chromene-3-carbaldehyde
Overview
Description
4-Chloro-6-fluoro-2-oxo-2H-chromene-3-carbaldehyde is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoro-2-oxo-2H-chromene-3-carbaldehyde typically involves the reaction of 4-hydroxycoumarin with appropriate halogenating agents. One common method includes the use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at low temperatures (0-5°C) to introduce the chloro and fluoro groups .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-fluoro-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The compound can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:
- Substituted chromenes
- Carboxylic acids
- Alcohols
- Schiff bases
- Hydrazones
Scientific Research Applications
4-Chloro-6-fluoro-2-oxo-2H-chromene-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and pathways in biological systems.
Material Science: It is used in the development of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoro-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its ability to bind to active sites of enzymes, thereby inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of biological pathways .
Comparison with Similar Compounds
- 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde
- 6-Fluoro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
- 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde
Uniqueness: 4-Chloro-6-fluoro-2-oxo-2H-chromene-3-carbaldehyde is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical and biological properties. These substituents enhance its reactivity and potential as a versatile intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
4-chloro-6-fluoro-2-oxochromene-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClFO3/c11-9-6-3-5(12)1-2-8(6)15-10(14)7(9)4-13/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGRRJGYSAYGDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(C(=O)O2)C=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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